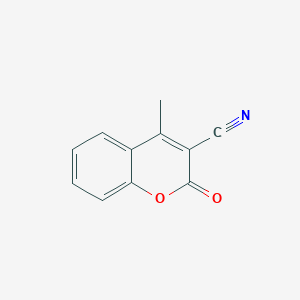

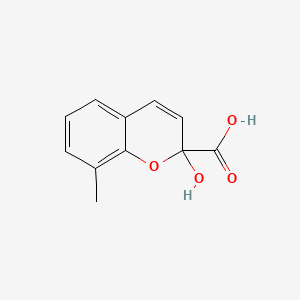

3-Cyano-4-methylcoumarin

Overview

Description

3-Cyano-4-methylcoumarin (3-CMC) is an important organic compound that has been studied extensively in the scientific research field. It is a type of coumarin, which is a compound consisting of a benzene ring with a carbonyl group and two methyl groups attached. 3-CMC has been used for a variety of purposes, including synthesis, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

Vibrational and Electronic Spectra Analysis : The vibrational and electronic spectra of 3C4MC were investigated using density functional theory (DFT), which showed good agreement with experimental data. This analysis is crucial for understanding the structural properties and potential applications of 3C4MC in spectroscopy and material science (Udaya Sri et al., 2012).

Synthesis for Pharmaceutical Applications : 3-Cyano and 3-Cyano-4-methylcoumarins have been synthesized using phase transfer catalysis, highlighting their importance in the synthesis of methine dyes, cephalosporins, modified penicillins, and as specific inhibitors of various enzymes (Seema et al., 2005).

Antioxidant and Cytotoxic Properties : A study on 6-ethoxy-4-methylcoumarin, a derivative of 4-methylcoumarin, demonstrated slight cytotoxic effects and exhibited antioxidant activity, suggesting potential applications in pharmacology and drug development (Çelikezen et al., 2020).

Anticancer Activity : Research on 4-methylcoumarin derivatives, including those with a 3-cyano group, showed considerable anticancer capacity against various human cancer cell lines. This suggests their potential as novel chemotherapeutic agents (Miri et al., 2016).

Radical-Scavenging Properties : Studies have shown that 4-methylcoumarins with hydroxyl groups exhibit excellent antioxidant and radical-scavenging properties, indicating potential therapeutic applications for conditions characterized by free radical overproduction (Morabito et al., 2010).

Asymmetric Synthesis for Drug Development : An organocatalyzed asymmetric vinylogous Michael reaction involving 3-cyano-4-methylcoumarins was reported, demonstrating the potential for synthesizing γ-functionalized coumarin derivatives, important in drug development (Singh et al., 2022).

Neuroprotective Effects : Some 4-methylcoumarins showed significant neuroprotective effects, suggesting their usefulness in managing neurodegenerative diseases (Malhotra et al., 2016).

Mechanism of Action

Target of Action

3-Cyano-4-methylcoumarin, a derivative of coumarin, is known for its diverse biological and therapeutic properties . It primarily targets biomolecules, playing a key role in fluorescent labeling . This compound is also used in the detection of metal ions, microenvironment polarity, and pH .

Mode of Action

The interaction of this compound with its targets primarily involves fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a fluorophore. It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The compound’s influence on these pathways allows it to have various applications in molecular imaging, analytical, bioorganic, and materials chemistry .

Pharmacokinetics

Coumarins in general are known to have a great therapeutic profile , suggesting that they may have favorable ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a fluorophore. Its ability to fluoresce upon UV excitation allows it to be used in a variety of applications, including the fluorescent labeling of biomolecules and the detection of metal ions, microenvironment polarity, and pH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its fluorescence behavior can be affected by the presence of UV light . Additionally, the compound’s interaction with its targets and its influence on biochemical pathways can be affected by the microenvironment’s polarity and pH .

Safety and Hazards

3-Cyano-4-methylcoumarin is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and respiratory tract irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

3-Cyano-4-methylcoumarin plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been reported to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound’s interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules . Additionally, this compound has been studied for its potential as a fluorescent probe, making it useful in the detection and analysis of biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been observed to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission . The compound’s ability to inhibit acetylcholinesterase can lead to an accumulation of acetylcholine, affecting neuronal signaling. Additionally, this compound can bind to DNA, leading to changes in gene expression and potentially causing DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies have reported threshold effects, where the compound’s impact on biological systems becomes more pronounced at specific dosage levels. High doses of this compound have been associated with adverse effects such as liver toxicity and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound undergoes metabolic transformations that can lead to the formation of reactive intermediates, which may further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the nucleus, where it can interact with DNA and other nuclear proteins . Additionally, this compound can be found in the cytoplasm and mitochondria, where it may exert its effects on cellular metabolism and function.

properties

IUPAC Name |

4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLBFMTKGSSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282603 | |

| Record name | 4-Methyl-2-oxo-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24526-69-0 | |

| Record name | 24526-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24526-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-oxo-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)

![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)

![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)

![2-[5-(4-butoxyphenyl)-2-tetrazolyl]-N-(2-furanylmethyl)acetamide](/img/structure/B1197433.png)

![1-[(3,4-Dimethoxyphenyl)-[1-(thiophen-2-ylmethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1197441.png)